molecular formula C11H15Cl B2466970 1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene CAS No. 854861-79-3

1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene

Cat. No.: B2466970
CAS No.: 854861-79-3
M. Wt: 182.69
InChI Key: GUIBAZZCJFATIY-UHFFFAOYSA-N
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Description

1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene is an organic compound with a complex structure It is a derivative of benzene, featuring a methyl group, an isopropyl group, and a chloromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene typically involves the chloromethylation of 1-Methyl-4-(1-methylethyl)benzene. This reaction can be carried out using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction conditions usually include a temperature range of 0-5°C to control the reactivity and selectivity of the chloromethylation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The methyl and isopropyl groups can be oxidized to form corresponding alcohols or carboxylic acids.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, sodium methoxide, or thiourea can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include amines, ethers, or thioethers.

    Oxidation Reactions: Products include alcohols, aldehydes, or carboxylic acids.

    Reduction Reactions: The primary product is 1-Methyl-4-(1-methylethyl)benzene.

Scientific Research Applications

1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to various biochemical effects. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-(1-methylethyl)benzene: Lacks the chloromethyl group, making it less reactive in substitution reactions.

    1-Methyl-3-(chloromethyl)benzene: Lacks the isopropyl group, affecting its steric and electronic properties.

    4-(Chloromethyl)-1-isopropylbenzene: Similar structure but different substitution pattern on the benzene ring.

Uniqueness

1-Methyl-4-(1-methylethyl)-3-(chloromethyl)benzene is unique due to the presence of both the isopropyl and chloromethyl groups, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

2-(chloromethyl)-4-methyl-1-propan-2-ylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl/c1-8(2)11-5-4-9(3)6-10(11)7-12/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUIBAZZCJFATIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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